AM-6226

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

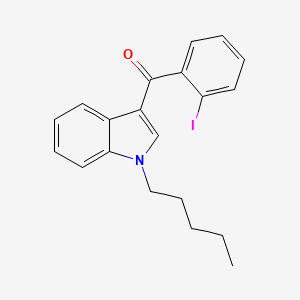

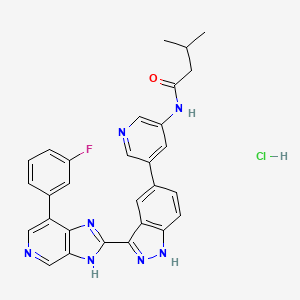

AM-6226 is a Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates. This compound is the first molecule to display significant glucose lowering in cynomolgus monkeys providing additional evidence that GPR40 full agonists afford access to a powerful mechanism for maintaining glycemic control.

Applications De Recherche Scientifique

1. Advancements in Education and Research Methodologies

AM-6226 has been explored in the context of educational methodologies. In a study on the Applicational Model for Research-Based Teaching (AMRBT), it was utilized as a tool in science classes, particularly in Chemistry, to support research activities. This model significantly enhanced students' scientific world view and promoted active learning, demonstrating the potential of this compound in educational settings (Cleophas & Cunha, 2020).

2. Applications in Additive Manufacturing and Material Science

This compound has been integral in additive manufacturing (AM), particularly in creating complex structures with low wastage and rapid prototyping capabilities. It has played a crucial role in the development of electrodes and electrochemical cells, offering substantial benefits in producing bespoke designs for various research needs (Whittingham et al., 2021). Another study highlighted its use in the selective laser melting (SLM) of aluminium alloys, addressing the challenges and potential applications in advanced componentry (Aboulkhair et al., 2019).

3. Enhancing Analytical Techniques in Biomedical Research

The use of this compound in biomedical accelerator mass spectrometry (AMS) has revolutionized high-sensitivity isotope detection, allowing direct determination of isotopes in samples. This advancement has facilitated in-depth studies in toxicology, drug metabolism, and clinical diagnosis (Lappin & Garner, 2004). Another study elaborated on its applications in pharmacology and toxicology, particularly in measuring low-level exposure of genotoxic chemicals and their binding to biomolecules (Brown et al., 2006).

4. Contribution to Atmospheric Science and Aerosol Measurement

In atmospheric science, this compound has been utilized in the aerosol mass spectrometer (AMS) for real-time measurement and characterization of aerosols, significantly advancing the field (Canagaratna et al., 2007).

5. Impact on Large-Scale Scientific Data Transfer

This compound has also been influential in facilitating large-scale data transfer across scientific research centers, addressing the challenges posed by the increasing volume of scientific data (Shah & Noh, 2019).

Propriétés

Formule moléculaire |

C32H36F2O4 |

|---|---|

Poids moléculaire |

522.6328 |

Nom IUPAC |

(R)-3-{3-[2-((S)-2,2-Dimethyl-cyclopentyl)-2'-fluoro-5'-methoxy-biphenyl-4-ylmethoxy]-2-fluoro-phenyl}-pentanoic acid |

InChI |

InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1 |

Clé InChI |

CUBDGLIBZGKXKQ-JIPXPUAJSA-N |

SMILES |

CC[C@@H](C1=CC=CC(OCC2=CC=C(C3=CC(OC)=CC=C3F)C([C@@H]4C(C)(C)CCC4)=C2)=C1F)CC(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AM-6226; AM 6226; AM6226; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)

![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)